rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
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Overview
Description
rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
is a complex organic compound. It falls within the realm of synthetic chemistry, with a notable structure due to its multiple stereocenters and the inclusion of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in the synthesis of peptides and has been studied for its various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
can be achieved through a multi-step process. Typically, the synthesis begins with a chiral precursor that undergoes several chemical transformations, including halogenation, protection, and ring-closing reactions, to yield the final product. Key steps include:
Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylating agents under specific conditions to ensure high yield and stereochemical integrity.
Protection with Fmoc:
Final Cyclization and Deprotection: Cyclization of the intermediate compounds followed by deprotection steps to obtain the target compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar synthetic routes but optimized for efficiency and cost-effectiveness. Flow chemistry and automated synthesis platforms are often employed to handle complex multi-step reactions, ensuring high purity and consistent yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques or specific reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, especially involving the difluoromethyl and Fmoc groups.
Common Reagents and Conditions:
Oxidation Agents: Potassium permanganate, chromium trioxide.
Reduction Agents: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution Agents: Halides, nucleophiles such as amines or alcohols.
Major Products: The reactions typically yield products that retain the core pyrrolidine structure, with modifications at specific functional groups. For example, oxidation may introduce carboxyl or carbonyl groups, while reduction may lead to fully or partially hydrogenated products.
Scientific Research Applications
The compound finds applications across several scientific domains:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it could be used in the production of advanced materials and polymers, leveraging its unique structural properties.
Mechanism of Action
Mechanism: The mechanism by which this compound exerts its effects often involves the specific interactions of its functional groups with target molecules or enzymes. For instance, the difluoromethyl group can participate in strong hydrogen bonding, influencing the binding affinity and specificity of the compound.
Molecular Targets and Pathways: Potential targets include enzymes that catalyze reactions involving carboxylic acids or amines. The pathways influenced by the compound can vary but often include metabolic routes related to amino acid synthesis and degradation.
Comparison with Similar Compounds
3-(difluoromethyl)pyrrolidine
4-(difluoromethyl)-1-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
4-(fluoromethyl)-1-(carboxy) pyrrolidine-3-carboxylic acid
Uniqueness: The unique aspects of rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
lie in its combination of difluoromethyl and Fmoc protecting groups, as well as its stereochemistry, which confers distinct physical and chemical properties compared to other compounds in the same family. These differences influence its reactivity, stability, and overall utility in research and industry applications.
Properties
CAS No. |
1993278-93-5 |
---|---|
Molecular Formula |
C21H19F2NO4 |
Molecular Weight |
387.4 |
Purity |
95 |
Origin of Product |
United States |
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